Raniseptin-9
Description
Raniseptin-9 is a synthetic antimicrobial peptide (AMP) derived from the skin secretions of the South American frog Leptodactylus vastus. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus . Structurally, this compound is characterized by a 24-amino acid sequence with a cationic charge (+6) and an α-helical conformation, which facilitates membrane disruption in target pathogens . Its mechanism involves binding to bacterial membranes via electrostatic interactions, leading to pore formation and cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALLDKLKSLGKVVGKVAIGVAQHYLNPQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Raniseptin-9 belongs to the cationic AMP family, which includes magainins, defensins, and temporins. Key structural and functional differences are summarized below:
*MIC: Minimum Inhibitory Concentration
Key Observations :
- This compound shows superior charge density (+6) compared to magainin-2 (+4), enhancing its membrane-binding efficiency .
- Its shorter sequence (24 residues) reduces synthesis costs relative to LL-37 (37 residues), but it lacks LL-37’s biofilm-disruption capabilities .
- Temporin A, despite its small size, exhibits lower MIC values for Gram-positive pathogens, suggesting higher specificity .
Mechanistic Differences
- This compound vs. Magainin-2 : Both disrupt bacterial membranes via carpet or toroidal pore mechanisms. However, magainin-2 requires higher concentrations to achieve comparable lysis, likely due to its weaker charge .
- This compound vs. LL-37: LL-37 modulates immune responses (e.g., chemotaxis) in addition to antimicrobial activity, whereas this compound lacks immunomodulatory functions .
- This compound vs. Temporin A : Temporin A targets lipid II in bacterial membranes, a mechanism absent in this compound, explaining its potency against S. aureus .
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